N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
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Description
The compound belongs to a class of chemicals synthesized for various applications, including pharmacological studies. It features a complex molecular structure involving a piperidinyl group and thiophene, indicating potential biological activity.
Synthesis Analysis
Similar compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, have been synthesized and characterized using IR, H and C-NMR, mass spectrometry, and elemental analysis. The synthesis often involves intricate steps to ensure the proper incorporation of functional groups (Saeed et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using single-crystal X-ray diffraction, revealing details such as intramolecular hydrogen bonding and spatial arrangement of atoms and functional groups (Saeed et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2/c21-16(15-5-4-12-23-15)19-17(22)18-13-6-8-14(9-7-13)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBRROFSNPOYPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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